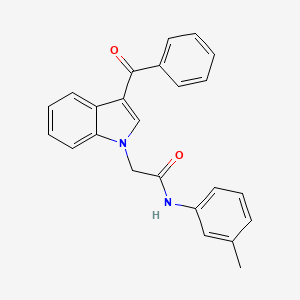![molecular formula C26H21BrO4 B15024834 6-bromo-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one](/img/structure/B15024834.png)
6-bromo-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-BENZOYL-6-BROMO-4-[1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-ONE is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzoyl group, a bromine atom, and a methylphenyl group attached to a dihydrobenzopyranone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-6-BROMO-4-[1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-ONE typically involves multi-step organic reactions. One common method includes the bromination of a benzopyran derivative followed by the introduction of the benzoyl and methylphenyl groups through Friedel-Crafts acylation and alkylation reactions, respectively. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
3-BENZOYL-6-BROMO-4-[1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution can result in various functionalized derivatives.
科学的研究の応用
3-BENZOYL-6-BROMO-4-[1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 3-BENZOYL-6-BROMO-4-[1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Benzopyran Derivatives: Compounds such as coumarins and flavonoids share a similar benzopyran core structure.
Benzoyl Compounds: Benzophenone and its derivatives have a benzoyl group similar to the target compound.
Brominated Compounds: Brominated aromatic compounds like bromobenzene and bromoanisole have similar bromine substitution patterns.
Uniqueness
3-BENZOYL-6-BROMO-4-[1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-ONE is unique due to its specific combination of functional groups and structural features. The presence of both a benzoyl and a methylphenyl group on the benzopyran core, along with bromine substitution, distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
特性
分子式 |
C26H21BrO4 |
|---|---|
分子量 |
477.3 g/mol |
IUPAC名 |
3-benzoyl-6-bromo-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C26H21BrO4/c1-15-8-10-18(11-9-15)24(28)16(2)22-20-14-19(27)12-13-21(20)31-26(30)23(22)25(29)17-6-4-3-5-7-17/h3-14,16,22-23H,1-2H3 |
InChIキー |
WFAVJZATFYOORT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C(C)C2C(C(=O)OC3=C2C=C(C=C3)Br)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B15024782.png)
![N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B15024786.png)
![6-Bromo-4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline](/img/structure/B15024792.png)
![13-amino-11-(4-methoxyphenyl)-3,5-dimethyl-7-oxo-4,14-dioxatricyclo[8.4.0.02,6]tetradeca-1(10),2,5,8,12-pentaene-12-carbonitrile](/img/structure/B15024811.png)
![N-(1,3-benzodioxol-5-yl)-3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B15024821.png)
![3-acetyl-5-(2-methoxyphenyl)-1-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B15024828.png)
![methyl 2-[1-(4-butoxy-3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15024829.png)
![ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B15024830.png)
![Ethyl 2-[(1-methyl-4-nitro-1H-pyrazol-3-YL)formamido]acetate](/img/structure/B15024843.png)
![1-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15024847.png)
![N-(2,5-dimethylphenyl)-6-(4-ethoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15024850.png)
![2-[3-(Morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024857.png)
